molecular formula C9H7NO2 B068962 2-Acetyl-3H-pyrrolizin-3-one CAS No. 195614-02-9

2-Acetyl-3H-pyrrolizin-3-one

Cat. No. B068962
M. Wt: 161.16 g/mol
InChI Key: DCVNMOZBWUDREJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetyl-3H-pyrrolizin-3-one, also known as AP-3, is a heterocyclic organic compound that has been widely studied for its potential applications in various fields of scientific research. This compound is a derivative of pyrrolizidine alkaloids and is known for its unique structure and properties that make it a valuable tool for investigating different biological processes.

Scientific Research Applications

2-Acetyl-3H-pyrrolizin-3-one has been extensively studied for its potential applications in various fields of scientific research, including pharmacology, toxicology, and biochemistry. This compound has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. 2-Acetyl-3H-pyrrolizin-3-one has also been investigated for its potential as a biomarker for liver toxicity and as a tool for studying the metabolism of pyrrolizidine alkaloids.

Mechanism Of Action

The mechanism of action of 2-Acetyl-3H-pyrrolizin-3-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the regulation of different biological processes. 2-Acetyl-3H-pyrrolizin-3-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-Acetyl-3H-pyrrolizin-3-one has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of immune and inflammatory responses.

Biochemical And Physiological Effects

2-Acetyl-3H-pyrrolizin-3-one has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. 2-Acetyl-3H-pyrrolizin-3-one has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to reduce the expression of pro-inflammatory cytokines. 2-Acetyl-3H-pyrrolizin-3-one has also been shown to induce apoptosis in cancer cells and to inhibit the growth and proliferation of cancer cells. Additionally, 2-Acetyl-3H-pyrrolizin-3-one has been shown to exhibit anti-oxidant properties and to protect cells from oxidative stress.

Advantages And Limitations For Lab Experiments

2-Acetyl-3H-pyrrolizin-3-one has several advantages for lab experiments, including its unique structure and properties that make it a valuable tool for investigating different biological processes. 2-Acetyl-3H-pyrrolizin-3-one is also readily available and can be synthesized through several methods. However, 2-Acetyl-3H-pyrrolizin-3-one has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for the research on 2-Acetyl-3H-pyrrolizin-3-one, including the investigation of its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-Acetyl-3H-pyrrolizin-3-one and its potential as a biomarker for liver toxicity. Furthermore, the development of new synthesis methods for 2-Acetyl-3H-pyrrolizin-3-one and the investigation of its potential applications in other fields of scientific research, such as materials science and environmental science, are also important future directions.

Synthesis Methods

2-Acetyl-3H-pyrrolizin-3-one can be synthesized through several methods, including chemical synthesis, isolation from natural sources, and enzymatic synthesis. The chemical synthesis of 2-Acetyl-3H-pyrrolizin-3-one involves the reaction of pyrrolizidine alkaloids with acetic anhydride, resulting in the formation of 2-Acetyl-3H-pyrrolizin-3-one. The isolation of 2-Acetyl-3H-pyrrolizin-3-one from natural sources involves the extraction of pyrrolizidine alkaloids from plants that contain this compound. Enzymatic synthesis of 2-Acetyl-3H-pyrrolizin-3-one involves the use of enzymes to catalyze the reaction between pyrrolizidine alkaloids and acetyl-CoA.

properties

CAS RN

195614-02-9

Product Name

2-Acetyl-3H-pyrrolizin-3-one

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

2-acetylpyrrolizin-3-one

InChI

InChI=1S/C9H7NO2/c1-6(11)8-5-7-3-2-4-10(7)9(8)12/h2-5H,1H3

InChI Key

DCVNMOZBWUDREJ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=CC=CN2C1=O

Canonical SMILES

CC(=O)C1=CC2=CC=CN2C1=O

synonyms

3H-Pyrrolizin-3-one, 2-acetyl- (9CI)

Origin of Product

United States

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